N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide
Description
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-17-12-15(22-20(24)16-9-6-10-27-16)18(26-2)11-14(17)21-19(23)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWHKFLWLDNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide typically involves multiple steps. One common method starts with the preparation of 4-amino-2,5-dimethoxybenzoic acid, which is then reacted with benzoyl chloride to form 4-(benzoylamino)-2,5-dimethoxybenzoic acid. This intermediate is further reacted with furamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent used in the reactions. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide exhibit significant anticancer activity. These compounds often act as inhibitors of specific protein kinases involved in cancer progression. For instance, studies have shown that modifications in the benzoylamino group can enhance the binding affinity to target proteins, potentially leading to the development of effective anticancer agents .
Analgesic and Anti-inflammatory Effects
The compound's structural similarity to known analgesics suggests potential use in pain management and inflammation reduction. The presence of the benzoylamino moiety may facilitate interactions with pain receptors, thereby modulating pain pathways .
Biochemical Applications
Enzyme Inhibition Studies
this compound can serve as a lead compound for designing enzyme inhibitors. Its ability to interact with specific enzymes can be exploited in drug development aimed at treating diseases where enzyme activity is dysregulated .
Targeting Protein Kinases
The compound has shown promise in targeting protein kinases, which play critical roles in various cellular processes, including cell growth and differentiation. By inhibiting these kinases, this compound could potentially halt the progression of diseases such as cancer and diabetes .
Pharmacological Insights
Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. By conjugating this compound with other drugs, researchers can improve their pharmacokinetic profiles and target specific tissues more effectively .
Therapeutic Ligands
As a therapeutic ligand, this compound can be utilized in designing targeted therapies for various conditions. Its ability to bind selectively to certain biological targets makes it a candidate for developing precision medicine approaches .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide with related compounds:
Structural and Functional Insights
Azo-Based Colorants
- This compound and CI 12480 share azo-carboxamide backbones but differ in substituents: The former uses a benzoylamino group and methoxy substituents, enhancing electron density and color fastness . The latter incorporates dichlorophenyl groups, which increase molecular rigidity and UV stability but may reduce solubility compared to methoxy derivatives .
Sulfonamide Derivatives
- The sulfonamide compound from replaces the azo group with a sulfonamide (-SO₂NH₂) and adds a hydroxypropyl-furan moiety. This structural shift increases hydrophilicity, making it suitable for therapeutic applications (e.g., NLRP3 inflammasome inhibition) rather than pigmentation .
Pharmacological Agents
- Ciproxifan () diverges entirely, featuring an imidazole-propanol ether and cyclopropyl ketone. Its low molecular weight and polar groups facilitate blood-brain barrier penetration, enabling central nervous system activity .
Performance and Stability
- Solubility: The benzoylamino and methoxy groups in this compound confer moderate lipophilicity, ideal for cosmetic formulations . Dichlorophenyl groups in CI 12480 reduce solubility in polar solvents but enhance thermal stability .
- Chromophoric Efficiency: The extended conjugation in this compound (naphthalene-carboxamide) results in a redshifted absorption spectrum compared to simpler azo dyes .
Biological Activity
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and clinical findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a benzoylamino group and two methoxy groups on the phenyl ring. This unique structure may contribute to its biological properties, particularly its interaction with biological targets such as enzymes and receptors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of 2,5-disubstituted furanes have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : A study evaluated the effectiveness of several furan derivatives on three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 2.12 ± 0.21 |
| 6 | HCC827 | 5.13 ± 0.97 |
| 8 | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits promising antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Method : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Compounds demonstrated varying degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus .
Metabolic Effects
Research has also explored the antihyperlipidemic effects of related furan derivatives. In a study involving hyperlipidemic rats, specific derivatives significantly reduced plasma triglyceride and cholesterol levels when administered at appropriate dosages.
- Findings : Compounds like 3b and 3d showed significant reductions in total cholesterol levels compared to controls, indicating their potential as therapeutic agents for managing lipid profiles .
The biological activity of this compound is believed to involve interactions with DNA and inhibition of DNA-dependent enzymes. This mechanism is common among compounds with similar structures, which often bind within the minor groove of DNA, disrupting replication and transcription processes .
Q & A
Q. What are the recommended synthetic routes for N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-furamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis of structurally similar furamides involves coupling reactions using catalysts like DMAP in dichloromethane (DCM) under reflux conditions (24 hours). For example, Scheme 2 in related acetamide synthesis employs DMAP and DCM to achieve intermediates with moderate yields . To optimize yields, researchers should monitor reaction kinetics and purity at each step, using thin-layer chromatography (TLC) or HPLC for real-time analysis. Reflux temperature and solvent polarity adjustments may enhance efficiency .
Q. How can impurities in this compound be quantified during synthesis?
Methodological Answer: Pharmacopeial guidelines recommend reverse-phase HPLC with UV detection for impurity profiling. For example, related compounds with formamide groups are analyzed using a C18 column, acetonitrile/water gradients, and detection at 254 nm. Individual impurities (e.g., byproducts or unreacted intermediates) should be capped at ≤0.1%, with total impurities ≤0.5% . Calibration curves using reference standards are critical for accurate quantification.
Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For crystallographic data, single-crystal X-ray diffraction (as applied to analogous fluorophenyl-furyl compounds) resolves bond angles and spatial arrangements . FT-IR can validate functional groups like the benzoylamino moiety, while UV-Vis spectroscopy assesses electronic transitions relevant to bioactivity studies .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis of this compound?
Methodological Answer: Factorial design (e.g., 2^k or response surface methodology) minimizes experimental runs while evaluating critical variables (e.g., temperature, catalyst concentration, solvent ratio). For instance, in TiO₂ photocatalyst optimization, factors like pH and reagent molar ratios were systematically varied to maximize efficiency . Advanced software (e.g., Design-Expert®) models interactions between variables and predicts optimal conditions, reducing trial-and-error approaches.
Q. What methodologies are suitable for evaluating the biological activity of this compound in pharmacological studies?
Methodological Answer: In vitro assays (e.g., enzyme inhibition, receptor-binding studies) and in vivo models (e.g., hyperlipidemic rodents) are common. For related acetamides, anti-hyperlipidemic activity was assessed via lipid profile analysis (triglycerides, LDL/HDL cholesterol) after oral administration . Dose-response curves and IC₅₀ calculations validate potency, while molecular docking simulations predict target interactions (e.g., with HMG-CoA reductase) .
Q. How can theoretical frameworks guide experimental design for this compound’s application in materials science?
Methodological Answer: Density functional theory (DFT) predicts electronic properties and reactivity, aiding in rational design. For example, computational models of sulfamoyl-containing analogs were used to forecast stability under thermal stress . Integrating theoretical models with experimental data (e.g., thermogravimetric analysis) validates hypotheses and refines synthesis pathways for materials like membranes or catalysts .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?
Methodological Answer: Contradictions often arise from variability in sample purity, assay conditions, or model systems. A stepwise approach includes:
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
Methodological Answer: Continuous-flow reactors improve heat/mass transfer for exothermic reactions, while membrane technologies (e.g., nanofiltration) enhance separation efficiency . Kinetic studies under pilot-scale conditions (e.g., varying residence times) identify bottlenecks. Computational fluid dynamics (CFD) simulations optimize mixing and temperature gradients, ensuring reproducibility at larger scales .
Q. How does structural modification of the benzoylamino group impact the compound’s physicochemical properties?
Methodological Answer: Comparative studies with analogs (e.g., N-(2,4-dimethylphenyl) derivatives) reveal structure-property relationships. For instance, replacing methoxy groups with halogens alters logP values and solubility, assessed via shake-flask experiments . QSAR models correlate substituent electronic effects (Hammett constants) with bioactivity, guiding targeted synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
